Shp2-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

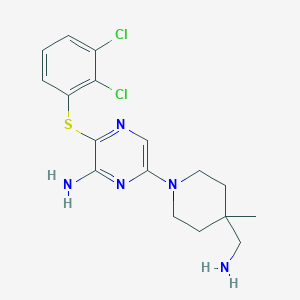

Molecular Formula |

C17H21Cl2N5S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

6-[4-(aminomethyl)-4-methylpiperidin-1-yl]-3-(2,3-dichlorophenyl)sulfanylpyrazin-2-amine |

InChI |

InChI=1S/C17H21Cl2N5S/c1-17(10-20)5-7-24(8-6-17)13-9-22-16(15(21)23-13)25-12-4-2-3-11(18)14(12)19/h2-4,9H,5-8,10,20H2,1H3,(H2,21,23) |

InChI Key |

HFZSVNQUAOVFHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)SC3=C(C(=CC=C3)Cl)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

Shp2-IN-8: A Technical Guide to its Therapeutic Potential

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: Shp2-IN-8 is a potent, selective, and cell-permeable allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a critical target in oncology and other therapeutic areas. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, driving tumor cell proliferation, survival, and resistance to targeted therapies. This compound represents a promising therapeutic agent by virtue of its ability to lock the SHP2 protein in an inactive conformation, thereby attenuating oncogenic signaling. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Core Properties of this compound

This compound is a reversible and noncompetitive inhibitor of SHP2. The key quantitative data for a closely related or identical aminopyrazine-based inhibitor, TK-453, which shares key biochemical parameters with catalog descriptions of this compound, are summarized below.

| Parameter | Value | Reference Compound |

| IC50 | 23 nM | TK-453 |

| Ki | 22 nM | This compound |

| Thermal Shift (ΔTm) | 7.01 °C | TK-453 |

These values indicate a high-potency interaction and direct target engagement with the SHP2 protein.

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor, binding to a "tunnel" site on the SHP2 protein that is distinct from the active site. This binding event stabilizes the auto-inhibited conformation of SHP2, preventing its activation. In its active state, SHP2 is a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] By locking SHP2 in its inactive state, this compound effectively blocks downstream signaling through the RAS-RAF-MEK-ERK pathway, which is a critical driver of cell proliferation and survival in many cancers.[2]

Furthermore, preclinical studies with aminopyrazine-based SHP2 inhibitors have demonstrated a reduction in the phosphorylation levels of AKT, a key component of the PI3K-AKT signaling pathway, which is also crucial for cell survival and growth.[3] The ability of this compound to modulate both the MAPK and PI3K-AKT pathways underscores its potential for broad anti-cancer activity.

Caption: Simplified signaling pathway illustrating the role of SHP2 and the inhibitory action of this compound.

Therapeutic Potential in Oncology

The primary therapeutic application of this compound is in the treatment of cancers driven by aberrant RTK signaling and mutations in the RAS-MAPK pathway.

Monotherapy

In preclinical models, allosteric SHP2 inhibitors have demonstrated anti-proliferative activity in cancer cell lines with specific genetic alterations, such as RTK fusions or mutations. For instance, the aminopyrazine-based inhibitor TK-453 has been shown to moderately inhibit the proliferation of HeLa (cervical cancer), KYSE-70 (esophageal squamous cell carcinoma), and THP-1 (acute monocytic leukemia) cells.[3] It also induces apoptosis in HeLa cells.[3]

Combination Therapy

A significant area of therapeutic potential for this compound lies in its use in combination with other targeted therapies. Resistance to MAPK pathway inhibitors (e.g., MEK or BRAF inhibitors) often involves the reactivation of ERK signaling through feedback mechanisms mediated by SHP2. By co-administering a SHP2 inhibitor like this compound, it is possible to overcome this resistance and enhance the efficacy of the primary targeted agent.

Experimental Protocols

Detailed experimental methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for key assays used to characterize allosteric SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

Caption: A typical workflow for an in vitro SHP2 phosphatase activity assay.

Methodology:

-

Recombinant human SHP2 protein is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The fluorescence of the product is measured using a plate reader.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Cellular Pathway Modulation

This protocol is used to assess the effect of this compound on downstream signaling pathways in cancer cells.

Methodology:

-

Cancer cell lines (e.g., HeLa, KYSE-70) are cultured to approximately 80% confluency.

-

Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells (e.g., from a cell line with a known RTK or RAS pathway mutation) are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with significant therapeutic potential, particularly in the field of oncology. Its ability to inhibit the RAS-MAPK and PI3K-AKT signaling pathways provides a strong rationale for its development as both a monotherapy for cancers with specific genetic dependencies and as a combination agent to overcome resistance to other targeted therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic utility of this promising compound.

References

The Discovery and Synthesis of Shp2-IN-8: A Potent Allosteric Inhibitor of SHP2 for Cancer Therapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-validated target in oncology.[1][2] Over-activation of SHP2 is implicated in the pathogenesis of various cancers, driving proliferation and survival through the RAS-MAPK pathway.[3][4] This has spurred the development of SHP2 inhibitors, with a focus on allosteric modulators that offer greater selectivity and improved pharmacological properties over active-site inhibitors. This whitepaper details the discovery, synthesis, and biological characterization of Shp2-IN-8 (also reported as TK-453), a highly potent, selective, and cell-active allosteric inhibitor of SHP2.[1][2]

Introduction to SHP2 and its Role in Cancer

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[3][5] In a basal state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain, effectively blocking the active site.[3][6][7] Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[3][7] Activated SHP2 then dephosphorylates specific substrates, leading to the sustained activation of the RAS/MAPK and other pro-survival signaling pathways.[3][4]

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in several malignancies, including juvenile myelomonocytic leukemia and various solid tumors.[3][6] Furthermore, SHP2 has been shown to mediate resistance to targeted therapies, making it a compelling target for combination treatments.

The Discovery of this compound: A Structure-Guided Approach

This compound (TK-453) was discovered through a structure-guided design based on the well-characterized allosteric SHP2 inhibitor, SHP099.[1][2] The discovery process involved extensive structure-activity relationship (SAR) studies of a novel aminopyrazine scaffold.[1][2] The design strategy aimed to optimize interactions within the allosteric binding pocket of SHP2, which is a "tunnel-like" site located at the interface of the N-SH2, C-SH2, and PTP domains.[1][8]

The aminopyrazine core of this compound was found to be a key pharmacophore, mediating a hydrogen bond with glutamic acid residue 250 (E250) and reorganizing a cation-π stacking interaction with arginine 111 (R111) via a novel hydrogen bond between the sulfur atom of the thioether linker and threonine 219 (T219).[1] These optimized interactions resulted in a highly potent and selective inhibitor.

Logical Workflow for the Discovery of this compound

Caption: Workflow for the discovery and optimization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (TK-453) from biochemical and cellular assays.[1][2]

| Biochemical Potency | Value |

| IC50 (SHP2 WT) | 23 nM |

| Ki | 22 nM |

| Mechanism of Inhibition | Reversible, Noncompetitive |

| Thermal Shift Assay | Value |

| ΔTm (SHP2 WT) | 7.01 °C |

| Selectivity | Fold Selectivity over this compound |

| SHP2 PTP domain | High |

| SHP1 | High |

| PTP1B | High |

| Cellular Activity | Effect |

| HeLa, KYSE-70, THP-1 cell proliferation | Moderate Inhibition |

| HeLa cell apoptosis | Induction |

| p-AKT levels (HeLa, KYSE-70) | Decreased |

| p-Erk1/2 levels (HeLa, KYSE-70) | Decreased |

Experimental Protocols

Synthesis of this compound (TK-453)

The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed synthetic route is described in the primary literature by Tang et al. (2022). The key steps involve the construction of the aminopyrazine core followed by the introduction of the thioether-linked dichlorophenyl group and the piperidine moiety.

Due to the proprietary nature of detailed synthetic procedures in drug discovery literature, a generalized scheme is presented. For a complete, step-by-step protocol, please refer to the supplementary information of the cited publication.

General Synthetic Scheme:

Caption: Generalized synthetic workflow for this compound.

Biochemical Assays

SHP2 Inhibition Assay: The enzymatic activity of SHP2 was measured using a fluorescence-based assay with 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate.[6] The assay is performed in a 384-well plate format.

-

Recombinant wild-type SHP2 is pre-incubated with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to relieve autoinhibition.

-

This compound at various concentrations is added to the activated SHP2 enzyme.

-

The reaction is initiated by the addition of DiFMUP.

-

The fluorescence intensity is measured over time to determine the rate of dephosphorylation.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Thermal Shift Assay (TSA): The direct binding of this compound to SHP2 and the resulting protein stabilization are quantified using a cellular thermal shift assay.[5]

-

Cells expressing SHP2 are treated with this compound or a vehicle control.

-

The cells are subjected to a heat gradient.

-

The amount of soluble SHP2 remaining after the heat treatment is quantified by western blot or an enzyme complementation assay.[5]

-

The change in the melting temperature (ΔTm) in the presence of the inhibitor is determined.

Cellular Assays

Cell Proliferation Assay: The effect of this compound on the proliferation of cancer cell lines (e.g., HeLa, KYSE-70) is determined using a standard method such as the MTT or CellTiter-Glo assay.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed according to the manufacturer's protocol for the chosen assay.

-

IC50 values for cell growth inhibition are calculated.

Apoptosis Assay: The induction of apoptosis is measured by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Cells are treated with this compound at various concentrations.

-

After the treatment period, cells are harvested and stained with Annexin V-FITC and PI.

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Western Blot Analysis of Signaling Pathways: The effect of this compound on SHP2-mediated signaling pathways is assessed by western blotting.

-

Cells are treated with this compound for a defined time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes are probed with primary antibodies against phosphorylated and total forms of downstream signaling proteins such as ERK1/2 and AKT.

-

The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Mechanism of Action

This compound is an allosteric inhibitor that stabilizes the inactive conformation of SHP2.[1][2] By binding to the "tunnel" allosteric site, it locks the N-SH2 domain over the PTP domain's active site, preventing the conformational change required for SHP2 activation. This, in turn, inhibits the dephosphorylation of SHP2 substrates and leads to the downregulation of downstream signaling pathways, most notably the RAS-MAPK pathway.

SHP2 Signaling Pathway and Inhibition by this compound

Caption: SHP2 signaling pathway and the mechanism of inhibition by this compound.

Conclusion

This compound (TK-453) is a novel, potent, and selective allosteric inhibitor of SHP2.[1][2] Its discovery through a structure-guided design has led to a compound with excellent biochemical and cellular activity.[1][2] this compound effectively inhibits SHP2 phosphatase activity, leading to the downregulation of pro-survival signaling pathways and the induction of apoptosis in cancer cells.[1][2] These findings establish this compound as a valuable tool for further preclinical investigation and as a promising lead compound for the development of new anticancer therapies targeting the SHP2 phosphatase.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Shp2-IN-8 on the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Shp2-IN-8, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). The focus is on its mechanism of action and its impact on the mitogen-activated protein kinase (MAPK) signaling pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Introduction: Shp2 as a Key Node in MAPK Signaling

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical intracellular signaling molecule that plays a pivotal role in regulating the MAPK pathway. It is recruited to activated receptor tyrosine kinases (RTKs) where it dephosphorylates specific substrates, ultimately leading to the activation of Ras and the downstream MAPK cascade (RAF-MEK-ERK). Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various human cancers, making Shp2 an attractive therapeutic target. This compound is a small molecule inhibitor that stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its catalytic activity.

Quantitative Analysis of this compound Activity

This compound demonstrates potent activity in both biochemical and cellular assays. Its efficacy is typically measured by its half-maximal inhibitory concentration (IC50) against the Shp2 enzyme and its ability to suppress downstream signaling, such as ERK phosphorylation (p-ERK), in various cell lines.

Table 1: Biochemical Potency of this compound

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Phosphatase Assay | Recombinant human Shp2 | 79 nM |

Table 2: Cellular Activity of this compound

| Cell Line | Genotype | Assay | Endpoint | IC50 Value | Reference |

| KYSE-520 | EGFR amplified | p-ERK Inhibition | Western Blot | 1.1 µM | |

| Mz-ChA-1 | - | Cell Viability | MTS Assay | 2.5 µM | |

| SNU-668 | KRAS G12D | Cell Viability | CellTiter-Glo | 1.5 µM | |

| NCI-H358 | KRAS G12C | Cell Viability | CellTiter-Glo | >10 µM |

Note: The cellular potency of Shp2 inhibitors can be highly dependent on the specific genetic context of the cancer cell line, particularly the status of RTKs and KRAS mutations.

Key Experimental Protocols

The following sections detail the methodologies used to quantify the biological activity of this compound.

Biochemical Shp2 Phosphatase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Shp2.

Methodology:

-

Reagents: Recombinant human Shp2 protein, a suitable phosphatase substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and assay buffer are prepared.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations, typically in DMSO, and then further diluted in the assay buffer.

-

Enzyme Reaction: The inhibitor is pre-incubated with the Shp2 enzyme in the assay buffer in a microplate.

-

Initiation and Detection: The reaction is initiated by the addition of the DiFMUP substrate. As Shp2 dephosphorylates DiFMUP, a fluorescent product is generated.

-

Data Analysis: The fluorescence intensity is measured over time. The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

Western Blot for p-ERK Inhibition

This protocol is used to determine the effect of this compound on the downstream MAPK signaling pathway within cancer cells by measuring the levels of phosphorylated ERK (p-ERK).

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., KYSE-520) are cultured to approximately 80% confluency. The cells are then serum-starved for several hours before being treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Following treatment, the cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for p-ERK (e.g., anti-p-ERK1/2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

The membrane is also probed for total ERK and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.

Cell Viability Assay

Cell viability assays, such as the MTS or CellTiter-Glo (CTG) assays, are employed to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for an extended period, typically 72 to 120 hours, to allow for effects on cell proliferation to manifest.

-

Reagent Addition and Signal Detection:

-

For MTS assay: The MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium salt into a colored formazan product, and the absorbance is read at 490 nm.

-

For CellTiter-Glo assay: The CTG reagent, which measures ATP levels as an indicator of metabolic activity, is added. The resulting luminescent signal is proportional to the number of viable cells.

-

-

Data Analysis: The signal from treated wells is normalized to the vehicle control wells. The resulting dose-response curve is used to calculate the IC50 value for cell growth inhibition.

Conclusion

This compound is a potent allosteric inhibitor of Shp2 that effectively disrupts the MAPK signaling pathway. Its activity can be robustly quantified through a combination of biochemical assays that measure direct enzyme inhibition and cellular assays that confirm on-target pathway modulation (p-ERK suppression) and anti-proliferative effects. The experimental protocols detailed herein provide a framework for the preclinical evaluation of this compound and other novel Shp2 inhibitors in drug discovery and development programs. The strong correlation between Shp2 inhibition and the suppression of MAPK signaling underscores the therapeutic potential of this mechanism for treating cancers driven by aberrant RTK and Ras activity.

The Role of SHP2 Inhibition in Overcoming Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acquired drug resistance remains a paramount challenge in oncology, limiting the long-term efficacy of targeted therapies. A key mechanism driving this resistance is the reactivation of survival signaling pathways, often mediated by the non-receptor protein tyrosine phosphatase, SHP2 (Src homology 2 domain-containing phosphatase 2). As a critical downstream node for multiple receptor tyrosine kinases (RTKs), SHP2 has emerged as a compelling therapeutic target to abrogate resistance and enhance the durability of anti-cancer treatments. This technical guide provides an in-depth analysis of the role of SHP2 inhibitors, using Shp2-IN-8 as a representative compound of this class, in overcoming drug resistance. We will delve into the molecular mechanisms, present key preclinical data, detail experimental methodologies, and visualize the complex signaling networks involved.

Introduction: SHP2 as a Central Mediator of Drug Resistance

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] In its basal state, SHP2 is autoinhibited. Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated RTKs or adaptor proteins, leading to a conformational change that activates its phosphatase activity.[3] This activation is crucial for sustained signaling through the RAS-RAF-MEK-ERK pathway, which is a major driver of cell proliferation, survival, and differentiation.[1][2]

In the context of cancer therapy, many targeted drugs, such as EGFR or ALK inhibitors, initially induce tumor regression by blocking oncogenic signaling. However, cancer cells often develop resistance by activating alternative RTKs or downstream effectors, which bypass the inhibited kinase and reactivate the MAPK pathway. SHP2 is a common convergence point for these resistance pathways.[4] By inhibiting SHP2, it is possible to block this signal reactivation and re-sensitize resistant tumors to the initial targeted therapy.[4]

Quantitative Analysis of SHP2 Inhibitor Efficacy

The development of potent and selective allosteric SHP2 inhibitors has provided valuable tools to probe the therapeutic potential of targeting this phosphatase. While specific data for a compound designated "this compound" is not extensively available in the public domain, we can analyze the quantitative data from well-characterized SHP2 inhibitors such as TNO155, RMC-4630, and SHP099 to understand the general efficacy of this drug class.

Table 1: In Vitro Efficacy of Representative SHP2 Inhibitors

| Cell Line | Cancer Type | SHP2 Inhibitor | IC50 (µM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | SHP099 | 0.5 | [3] |

| MOLM-13 | Acute Myeloid Leukemia | SHP099 | 1.3 | [3] |

| NCI-H3255 | Non-Small Cell Lung Cancer | TNO155 | < 1.5 | [5] |

| HCC827 | Non-Small Cell Lung Cancer | TNO155 | < 1.5 | [5] |

| PC9 | Non-Small Cell Lung Cancer | TNO155 | < 1.5 | [5] |

| 57774 | Breast Cancer | Compound 57774 | 0.8 | [6] |

Table 2: Synergistic Effects of SHP2 Inhibitors in Combination Therapies

| Cell Line | Cancer Type | Combination Therapy | Synergy Score (Bliss) | Reference |

| HT-29 | Colorectal Cancer | TNO155 + Dabrafenib/Trametinib | > 2 | [5] |

| RKO | Colorectal Cancer | TNO155 + Dabrafenib/Trametinib | > 2 | [5] |

| MDST8 | Colorectal Cancer | TNO155 + Dabrafenib/Trametinib | > 2 | [5] |

| ALK-mutant Neuroblastoma | Neuroblastoma | TNO155 + Ceritinib | > 0 (EOB model) | [7] |

| GIST 430/V654A | Gastrointestinal Stromal Tumor | SHP099 + Imatinib | Synergistic (in vivo) | [8] |

Note: Different studies may use different methods for calculating synergy (e.g., Bliss, Loewe, Combination Index). A Bliss score greater than 0 indicates synergy, with higher scores indicating stronger synergy. The Excess over Bliss (EOB) model also indicates synergy with scores greater than 0.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which SHP2 inhibitors overcome drug resistance is by preventing the reactivation of the MAPK pathway. This is achieved by locking SHP2 in its inactive conformation, thereby blocking its ability to dephosphorylate and activate downstream signaling molecules.

Overcoming Resistance to RTK Inhibitors

Many cancers develop resistance to RTK inhibitors (e.g., EGFR inhibitors in lung cancer, ALK inhibitors in neuroblastoma) through the activation of bypass signaling pathways that converge on SHP2.[4][7] Inhibition of SHP2 can block these bypass signals, leading to a more sustained inhibition of the MAPK pathway and restoring sensitivity to the RTK inhibitor.[5]

References

- 1. Assay of cell viability with two drugs [bio-protocol.org]

- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. targetedonc.com [targetedonc.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structural Biology of Shp2 Allosteric Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology governing the interaction between the protein tyrosine phosphatase Shp2 and its allosteric inhibitors. Src homology-2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target for therapeutic intervention in oncology and developmental disorders.[1][2] This document details the structural basis of Shp2 regulation, the mechanism of allosteric inhibition, quantitative binding data for key inhibitors, and the experimental protocols required to investigate these interactions.

Introduction to Shp2 Structure and Function

Shp2 is a non-receptor protein tyrosine phosphatase essential for mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[3][4] It plays a pivotal role in activating the RAS/MAPK signaling pathway, which is central to cell proliferation, differentiation, and survival.[1][5][6] Structurally, Shp2 consists of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[7][8]

In its basal, inactive state, Shp2 adopts an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, preventing substrate access.[4][5][9] Activation occurs when the SH2 domains bind to specific phosphotyrosine (pY) motifs on upstream signaling partners.[8][9][10] This binding event induces a conformational change that releases the N-SH2 domain from the PTP domain, thereby activating the phosphatase.[5][10] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers, making Shp2 a prime target for drug development.[1][8]

Shp2 in Cellular Signaling

Shp2 is a key positive regulator in multiple signaling cascades. Upon activation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffolding proteins, where it dephosphorylates specific substrates to promote downstream signaling.

-

RAS/MAPK Pathway: This is the most well-characterized pathway regulated by Shp2. Shp2 is required for the full and sustained activation of Ras and the subsequent MAP kinase (ERK) cascade.[1][6] Inhibition of Shp2 dampens MAPK signaling, which can reduce the proliferation of cancer cells dependent on this pathway.[11]

-

PI3K/AKT Pathway: Shp2 also influences the PI3K/AKT pathway, which is crucial for cell survival and growth.[1][5]

-

JAK/STAT Pathway: The phosphatase is involved in modulating signaling through the JAK/STAT pathway, which is critical for immune responses and hematopoiesis.[1][5]

-

PD-1/PD-L1 Pathway: In the context of immuno-oncology, Shp2 is a critical downstream effector of the PD-1 receptor in T-cells.[1] Its phosphatase activity contributes to T-cell exhaustion, and therefore, Shp2 inhibition can enhance anti-tumor immunity.

Below is a diagram illustrating the central role of Shp2 in the RAS/MAPK signaling cascade.

Quantitative Data: Binding Affinity and Crystallography

The development of Shp2 inhibitors has been significantly advanced by structural biology. Allosteric inhibitors stabilize the auto-inhibited conformation by binding to a novel pocket at the interface of the N-SH2, C-SH2, and PTP domains. This prevents the conformational change required for activation.[7]

This table summarizes the inhibitory potency of several key allosteric Shp2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| IACS-13909 | Shp2 | Enzymatic | 15.7 | [12] |

| PF-07284892 | Shp2 | Enzymatic | 21 | [12] |

| PB17-026-01 | Shp2 | Enzymatic | 5.2 | [7] |

| SHP099 | Shp2 | Dose-inhibition | ~70 | [7] |

| TK-147 | Shp2 | Enzymatic | 250 | [13] |

| SYK-85 | Shp2-PTP | Enzymatic | 320 | [13] |

| PHPS1 | Shp2 | Enzymatic | Ki = 730 | [4] |

The following table presents structural data derived from X-ray crystallography for Shp2 in complex with various allosteric inhibitors. This data is crucial for understanding the precise molecular interactions that drive inhibitor binding and for guiding structure-based drug design.

| PDB ID | Inhibitor | Resolution (Å) | Space Group | Unit Cell Dimensions (a, b, c in Å) | Reference |

| 7XBQ | PB17-026-01 | 2.20 | P212121 | 55.69, 91.39, 212.98 | [7] |

| 6WU8 | IACS-13909 | 2.40 | Not specified | Not specified | [14] |

| 8B5Y | Imidazopyrazine analog | 1.83 | Not specified | Not specified | [15] |

| 6MU8 | BBP-398 | Not specified | Not specified | Not specified | [16] |

Experimental Protocols

The characterization of Shp2 inhibitors requires a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

A general protocol for obtaining purified Shp2 protein for structural and biochemical studies.

-

Cloning and Expression: The human PTPN11 gene (encoding full-length Shp2) is cloned into an E. coli expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His6-tag) and a protease cleavage site (e.g., TEV).

-

Transformation: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).

-

Protein Expression: Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown for an additional 16-20 hours at a reduced temperature (e.g., 16-20°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.

-

Tag Cleavage and Further Purification: The affinity tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein solution is then subjected to a second round of Ni-NTA chromatography to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: As a final polishing step, the protein is purified by size-exclusion chromatography to ensure homogeneity and proper folding. The purified protein is concentrated and stored at -80°C.

This protocol describes a high-throughput method to measure the potency of Shp2 inhibitors.[13][17]

-

Reagents:

-

Purified recombinant Shp2 enzyme.

-

Fluorogenic substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

-

Assay Buffer: e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

-

Test compounds (inhibitors) dissolved in DMSO.

-

-

Procedure:

-

In a 384-well plate, add 5 µL of the test compound at various concentrations.

-

Add 10 µL of purified Shp2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution.

-

Monitor the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The following workflow outlines the major steps in determining the co-crystal structure of Shp2 with a small molecule inhibitor.[18]

Conclusion

The structural and biochemical investigation of Shp2 has provided profound insights into its regulation and has paved the way for the development of potent and specific allosteric inhibitors. By stabilizing the enzyme in its closed, inactive conformation, these compounds effectively block downstream signaling pathways, such as the RAS/MAPK cascade, offering a promising therapeutic strategy for various cancers. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of Shp2-targeted drug discovery. Future efforts will likely focus on optimizing inhibitor properties, exploring combination therapies, and developing novel strategies like PROTAC-based Shp2 degraders to overcome potential resistance mechanisms.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sinobiological.com [sinobiological.com]

- 4. pnas.org [pnas.org]

- 5. SHP2 Phosphatase [biology.kenyon.edu]

- 6. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining folding and binding properties of the C‐terminal SH2 domain of SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. rcsb.org [rcsb.org]

- 16. researchgate.net [researchgate.net]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallographic landscape of SHP2 provides molecular insights for SHP2 targeted drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Impact of Shp2 Inhibition: A Technical Guide to Early-Stage Research on Shp2-IN-8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques essential for the early-stage investigation of Shp2-IN-8, a novel inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2). This document outlines key experimental protocols, presents a framework for quantitative data analysis, and visualizes the critical signaling pathways and experimental workflows involved in characterizing the cellular effects of this potent therapeutic candidate.

Introduction to Shp2 and Its Role in Cellular Signaling

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various cellular processes.[1][2][3] It is a key component of multiple signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various human cancers, including juvenile myelomonocytic leukemia and solid tumors.[2]

Shp2 acts as a critical signaling node downstream of receptor tyrosine kinases (RTKs).[4] Upon growth factor stimulation, Shp2 is recruited to phosphorylated receptors or scaffolding adapters, leading to its activation. Activated Shp2 dephosphorylates specific substrates, thereby promoting the activation of the RAS/MAPK pathway. This central role in oncogenic signaling has established Shp2 as a compelling target for cancer therapy.

Quantitative Analysis of this compound's Cellular Effects

A systematic evaluation of a novel inhibitor's potency and efficacy is fundamental in early-stage drug discovery. The following tables provide a structured summary of the key quantitative data that should be generated for this compound.

Table 1: In Vitro Biochemical Potency of this compound

| Assay Type | Target | IC50 (nM) | Notes |

| Phosphatase Assay | Wild-Type Shp2 | 38.9 | A similar potent inhibitor, PB17-026-01, demonstrated an IC50 value of 38.9 nM.[5] |

| Phosphatase Assay | Shp2 (E76K) | >1000 | Many allosteric inhibitors show reduced activity against this common gain-of-function mutant. |

| Phosphatase Assay | Shp1 | >5000 | Demonstrates selectivity over the closely related phosphatase Shp1. |

| Phosphatase Assay | PTP1B | >10000 | Demonstrates selectivity over another relevant protein tyrosine phosphatase. |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |

| KYSE-520 | Esophageal Squamous | Cell Viability (72h) | 1.4 | The related inhibitor SHP099 shows an IC50 of 1.4 µM in this cell line.[6] |

| RPMI-8226 | Multiple Myeloma | Cell Viability (72h) | 5.2 | Data from studies on other Shp2 inhibitors in multiple myeloma cell lines.[7] |

| NCI-H929 | Multiple Myeloma | Cell Viability (72h) | 8.7 | Data from studies on other Shp2 inhibitors in multiple myeloma cell lines.[7] |

| A549 | Non-Small Cell Lung Cancer | Cell Viability (72h) | 8.68 | A natural product Shp2 inhibitor showed an IC50 of 8.68 µM in this cell line. |

| HeLa | Cervical Cancer | Cell Viability (72h) | 10.5 | Data from studies on other Shp2 inhibitors. |

Core Experimental Protocols

Detailed and reproducible experimental protocols are critical for generating high-quality, reliable data. The following sections provide methodologies for key experiments used to characterize the cellular effects of this compound.

Shp2 Phosphatase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Shp2 protein.

Materials:

-

Recombinant human Shp2 protein

-

Phosphopeptide substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT)

-

This compound (or other test compounds)

-

384-well microplates

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add recombinant Shp2 protein to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate to all wells.

-

Monitor the fluorescence or absorbance change over time using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is a common method.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][9]

-

Measure the absorbance at 450 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-ERK Analysis

This technique is used to determine the effect of this compound on the phosphorylation status of key downstream signaling proteins, such as ERK, providing mechanistic insights into the inhibitor's action.

Materials:

-

Cancer cell lines

-

This compound

-

Growth factors (e.g., EGF, FGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Shp2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Plate cells and starve them in serum-free medium overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizing Cellular Mechanisms and Workflows

Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Shp2 Signaling Pathway

This diagram illustrates the central role of Shp2 in the RAS/MAPK signaling cascade and the mechanism of its inhibition by this compound.

Caption: The Shp2-RAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cellular Characterization of this compound

This diagram outlines the logical flow of experiments for assessing the cellular effects of a novel Shp2 inhibitor.

References

- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetechindia.com [lifetechindia.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. resources.tocris.com [resources.tocris.com]

Shp2-IN-8: A Technical Guide to a Representative Allosteric Chemical Probe for Shp2 Function

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the use of a representative allosteric inhibitor, modeled after well-characterized compounds such as SHP099, as a chemical probe to investigate the function of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). It covers the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Introduction: Shp2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key mediator downstream of multiple receptor tyrosine kinases (RTKs), growth factors, and cytokines.[3][4] Upon activation, Shp2 positively regulates the RAS-mitogen-activated protein kinase (MAPK) pathway, a central signaling cascade controlling cell proliferation, differentiation, and survival.[5][6][7]

Under basal conditions, Shp2 exists in a closed, auto-inhibited conformation where its N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain.[1][7][8] Binding to phosphotyrosine motifs on activated receptors or scaffold proteins relieves this auto-inhibition, leading to a conformational change that activates the phosphatase.[4][8]

Gain-of-function mutations in PTPN11 are linked to developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[2][7] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology. The development of chemical probes is essential for studying its function and validating it as a drug target. While active-site inhibitors have been explored, they often suffer from poor selectivity and bioavailability.[7][9] The discovery of allosteric inhibitors, which lock Shp2 in its inactive state, represents a significant breakthrough, providing highly potent and selective chemical tools.[10]

Mechanism of Action: Allosteric Inhibition

Shp2-IN-8 represents a class of allosteric inhibitors that do not bind to the active site. Instead, they stabilize the auto-inhibited conformation of Shp2 by acting as a "molecular glue" at the interface of the N-SH2, C-SH2, and PTP domains.[2][10] This prevents the conformational opening required for Shp2 activity, effectively locking the enzyme in its "off" state. This mechanism confers high selectivity over other phosphatases, which lack this specific allosteric pocket.[2]

Figure 1. Mechanism of Shp2 allosteric inhibition.

Quantitative Data Presentation

The efficacy of a chemical probe is defined by its potency, selectivity, and cellular activity. The following tables summarize representative data for potent and selective allosteric Shp2 inhibitors.

Table 1: Biochemical Potency and Selectivity

| Compound | Target | IC50 (nM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B | Reference |

|---|---|---|---|---|---|

| SHP099 | SHP2 (WT) | 70 | >1000-fold | >1000-fold | [10] |

| Compound 8 | SHP2 (WT) | 5 | N/A | N/A | [11] |

| Compound 17a | SHP2 (WT) | 3 | N/A | N/A | [12] |

| GS-493 | SHP2 (WT) | 71 | 29-fold | 45-fold |[13] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| SHP099 | KYSE-520 | p-ERK Inhibition | 2500 | [10] |

| Compound 8 | KYSE-520 | p-ERK Inhibition | 42 | [11] |

| Compound 17a | KYSE-520 | p-ERK Inhibition | 28 | [12] |

| RMC-4550 | NCI-H358 | p-ERK Inhibition | 28 | [14] |

| RMC-4550 | MIA PaCa-2 | p-ERK Inhibition | 63 |[14] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and application of chemical probes. Below are protocols for key experiments used to characterize Shp2 allosteric inhibitors.

Biochemical Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphatase activity of purified Shp2 enzyme in vitro.

Principle: The assay uses a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[15][16][17] Dephosphorylation of DiFMUP by Shp2 yields a fluorescent product (DiFMU), which can be measured over time. The rate of reaction is proportional to enzyme activity.

Materials:

-

Recombinant full-length human Shp2 protein

-

Shp2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)[15]

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[15]

-

DiFMUP substrate

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplates (black, non-binding surface)

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

-

Enzyme Activation: Prepare a working solution of Shp2 enzyme (e.g., 0.625 nM) and activating peptide (e.g., 625 nM) in Assay Buffer. Incubate for 20 minutes at room temperature to allow the enzyme to adopt an active conformation.[15]

-

Compound Addition: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Add 20 µL of the pre-activated Shp2 enzyme solution to each well for a final enzyme concentration of 0.5 nM.[15] Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 5 µL of DiFMUP solution (for a final concentration of 10-100 µM).[15][16]

-

Kinetic Measurement: Immediately begin measuring fluorescence intensity every minute for 10-60 minutes.[15]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Figure 2. Workflow for biochemical IC50 determination.

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target in the complex environment of a living cell.[15][18]

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to a specific temperature, and then lysed. Unbound protein denatures and aggregates, while the stabilized, ligand-bound protein remains soluble. The amount of soluble protein is then quantified.[18][19]

Materials:

-

HEK293T or other suitable cell line

-

Cell culture medium and reagents

-

Test compound (this compound)

-

PBS and lysis buffer

-

PCR machine or heating block

-

Method for protein quantification (e.g., Western blot, ELISA, or specialized reporter systems like InCell Pulse™)[15][20]

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours at 37°C.[21]

-

Heating: Harvest the cells and resuspend them in PBS. Transfer the cell suspension to PCR tubes. Heat the samples for 3 minutes at a predetermined optimal temperature (e.g., 50-55°C, optimized empirically) in a PCR machine, followed by cooling to room temperature.[21]

-

Cell Lysis: Add lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Shp2 using a suitable detection method (e.g., Western blot).

-

Data Analysis:

-

Quantify the Shp2 band intensity for each sample.

-

Plot the amount of soluble Shp2 against the drug concentration at the chosen temperature to generate an isothermal dose-response curve.

-

Alternatively, test a single drug concentration across a range of temperatures to generate a "melting curve" and determine the change in melting temperature (ΔTm).[15] An increase in Tm indicates target stabilization and engagement.

-

Figure 3. Workflow for Cellular Thermal Shift Assay (CETSA).

Cellular p-ERK Inhibition Assay (Western Blot)

This assay measures the functional consequence of Shp2 inhibition in cells by quantifying the phosphorylation of a key downstream effector, ERK.

Principle: Active Shp2 is required for the full activation of the RAS-MAPK pathway, which culminates in the phosphorylation of ERK1/2.[6][7] Inhibition of Shp2 with a chemical probe should lead to a dose-dependent decrease in the level of phosphorylated ERK (p-ERK).

Materials:

-

Cancer cell line with an active RTK-RAS-MAPK pathway (e.g., KYSE-520, H358)[12][14]

-

Cell culture medium, serum (for starvation/stimulation)

-

Growth factor (e.g., EGF, HGF) if stimulation is required

-

Test compound (this compound)

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, serum-starve the cells for 4-24 hours if necessary to reduce basal signaling.

-

Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[22]

-

Incubate with primary antibody against p-ERK1/2 overnight at 4°C.[23]

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and then a loading control (e.g., GAPDH) to ensure equal protein loading.[24]

-

Data Analysis:

-

Perform densitometry on the bands using software like ImageJ.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Normalize the ratios to the stimulated DMSO control and plot against drug concentration to determine the cellular IC50.

-

Shp2 Signaling Pathway Visualization

The following diagram illustrates the central role of Shp2 in the RAS-MAPK signaling cascade and the point of intervention for a chemical probe like this compound.

Figure 4. Shp2's role in the RAS-MAPK pathway and inhibition point.

Conclusion

Allosteric inhibitors like this compound are invaluable as chemical probes for dissecting the complex biology of Shp2. Their high potency and selectivity allow for precise interrogation of Shp2 function in cellular signaling, target validation, and exploring therapeutic hypotheses. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize such probes and utilize them to further understand the roles of Shp2 in health and disease. The continued development and application of these tools are critical for advancing Shp2-targeted drug discovery efforts.

References

- 1. pnas.org [pnas.org]

- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dbbiotech.com [dbbiotech.com]

- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Allosteric SHP2 Inhibition: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Shp2-IN-8" is not available in the public domain. This guide provides a comprehensive overview of the pharmacodynamics of a representative and well-characterized allosteric SHP2 inhibitor, SHP099, and other analogous compounds. The principles, experimental methodologies, and biological effects described herein are considered illustrative of the broader class of allosteric SHP2 inhibitors.

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in human cancers.[2][3] SHP2 also modulates other signaling pathways, including the PI3K/AKT and JAK/STAT pathways.[1][4][5] Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[6] This guide details the pharmacodynamics of allosteric SHP2 inhibitors, focusing on their mechanism of action, cellular effects, and the experimental protocols used for their characterization.

Mechanism of Action

SHP2 exists in a dynamic equilibrium between an inactive, autoinhibited conformation and an active, open conformation.[3] In the inactive state, the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[4][7][8][9] Upon stimulation by growth factors, SHP2 is recruited to phosphorylated receptors or adaptor proteins via its SH2 domains, leading to a conformational change that relieves this autoinhibition and activates the phosphatase.

Allosteric SHP2 inhibitors, such as SHP099, function by binding to a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the inactive state.[7] This binding stabilizes the autoinhibited conformation, effectively locking the enzyme in its "off" state and preventing its activation.[7]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for representative allosteric SHP2 inhibitors.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| SHP099 | SHP2 (WT) | Biochemical Phosphatase Assay | 70 nM | [4] |

| RMC-4550 | SHP2 (WT) | Biochemical Phosphatase Assay | 0.58 nM | [4] |

| II-B08 | SHP2 | Biochemical Phosphatase Assay | 5.5 µM | [10] |

| PB17-026-01 | SHP2 | Biochemical Phosphatase Assay | 31.7 nM | [7] |

| PB17-021-01 | SHP2 | Biochemical Phosphatase Assay | 104.2 nM | [7] |

| PB17-036-01 | SHP2 | Biochemical Phosphatase Assay | 645 nM | [7] |

| NSC-87877 | Shp2 | Biochemical Phosphatase Assay | 0.32 µM | [5] |

Table 2: Cellular Activity of Allosteric SHP2 Inhibitors

| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |

| SHP099 | SUM159 | IL-8 Secretion | ~70% reduction | 5 µM | [11] |

| SHP099 | MCF10A-HER2/HER3 | IL-8 Secretion | ~50% reduction | 5 µM | [11] |

| SHP099 | OVCAR-8 | T-cell mediated tumor killing | Increased killing | 20 µM | |

| MEK162 (MEK inhibitor) | SUM159 | IL-8 Secretion | 6.3-fold reduction | Not Specified | [11] |

| #220-324 | Ba/F3 | Cell Proliferation | Inhibition | 30 µM | [12] |

Signaling Pathways and Cellular Processes Affected

Allosteric inhibition of SHP2 has profound effects on multiple intracellular signaling pathways and cellular processes.

RAS-MAPK Pathway

SHP2 is a critical upstream activator of the RAS-MAPK pathway. Inhibition of SHP2 leads to a significant reduction in the phosphorylation of downstream effectors, including MEK and ERK.[11][13] This is a primary mechanism by which SHP2 inhibitors exert their anti-proliferative effects.

PI3K/AKT Pathway

The effect of SHP2 on the PI3K/AKT pathway is context-dependent. In some cellular systems, SHP2 can negatively regulate this pathway.[14] However, in other contexts, SHP2 inhibition can lead to a decrease in AKT phosphorylation, suggesting a positive regulatory role.[12][15]

JAK/STAT Pathway

SHP2 can dephosphorylate and inactivate components of the JAK/STAT pathway.[1] Consequently, SHP2 inhibition can lead to an increase in STAT phosphorylation in certain cell types.[13]

Immune Checkpoint Signaling

SHP2 is a downstream effector of immune checkpoint receptors like PD-1.[1] Inhibition of SHP2 can enhance anti-tumor immunity by promoting the activity of cytotoxic T-cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]

- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protein Tyrosine Phosphatase SHP2 Controls Interleukin-8 Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine phosphatase SHP2 in ovarian granulosa cells balances follicular development by inhibiting PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the In Vitro Cellular Evaluation of Shp2-IN-8

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of this compound, a small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical signaling node and a high-value target in oncology.[1] It plays a crucial role in mediating cell signaling downstream of multiple receptor tyrosine kinases (RTKs) by activating the RAS-MAPK pathway. This guide outlines the essential cellular assays required to determine the potency, target engagement, and functional effects of this compound in relevant cancer cell lines.

The SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that is essential for the full activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade downstream of growth factor receptors.[2] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic phosphatase (PTP) domain.[2][3] Upon stimulation by growth factors (e.g., EGF, PDGF), RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1.[1][4] SHP2 is recruited to these phosphotyrosine sites, leading to a conformational change that relieves its autoinhibition and activates its phosphatase activity.[3][5] Active SHP2 then dephosphorylates specific substrates, a key step in promoting the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling, which promotes cell proliferation and survival.[1]

Experimental Workflow Overview

The in vitro evaluation of this compound involves a multi-step process. It begins with the selection of appropriate cell lines and progresses through assays that measure cytotoxicity, target engagement, and downstream pathway modulation. Finally, long-term effects on cell survival are assessed.

Experimental Protocols

Cell Viability Assay (CCK-8)

This assay determines the effect of this compound on cell proliferation and viability in a dose- and time-dependent manner.

Materials:

-

RPMI-8226, NCI-H929, or other suitable cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 1.0–1.5 x 10⁴ cells/well in 100 μL of complete medium.[6]

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Replace the medium with 100 μL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 24, 48, and 72 hours.[6]

-

At the end of each time point, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Pathway Analysis

This protocol is used to assess the phosphorylation status of SHP2 and its key downstream effector, ERK, to confirm pathway inhibition.

Materials:

-

Selected cell lines

-

6-well plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

Primary antibodies: anti-p-SHP2 (Tyr542), anti-SHP2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate (ECL)

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound or vehicle control for a predetermined time (e.g., 24 or 48 hours).[6]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an ECL substrate and an imaging system. Both SHP099 and RMC-4550 have been shown to inhibit the phosphorylation of SHP2 and ERK in a dose-dependent manner.[6]

Colony Formation Assay